
8-(Benzyloxy)-2-chloroquinoline
Overview
Description
8-(Benzyloxy)-2-chloroquinoline (CAS: 343788-51-2) is a quinoline derivative with a benzyloxy group at the 8-position and a chlorine atom at the 2-position. Its molecular formula is C₁₆H₁₂ClNO, with a molecular weight of 269.73 g/mol . The compound is widely used in research, particularly in synthetic chemistry and coordination chemistry, as a precursor for fluorinated analogs (e.g., 8-(benzyloxy)-2-fluoroquinoline) or as a ligand in europium(III) complexes . It is commercially available with purities ranging from 95% to >98%, depending on the supplier, and requires storage at 2–8°C to maintain stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Benzyloxy)-2-chloroquinoline typically involves a nucleophilic substitution reaction. One common method includes the reaction of 8-hydroxyquinoline with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-(Benzyloxy)-2-chloroquinoline can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The chlorine atom can be reduced to form a hydrogen-substituted quinoline.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be employed under basic conditions
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Hydrogen-substituted quinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
Scientific Research Applications
8-(Benzyloxy)-2-chloroquinoline has been explored for its antimicrobial properties. Studies have shown that it exhibits significant growth inhibitory activity against various bacterial and fungal species, including Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, and Aspergillus niger .
Mechanism of Action
The exact mechanism of action of 8-(Benzyloxy)-2-chloroquinoline is not fully elucidated. it is believed to interfere with microbial cell wall synthesis or disrupt cellular processes by binding to specific molecular targets. Further research is needed to identify the precise pathways and molecular targets involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variation at the 2-Position
8-(Benzyloxy)-2-fluoroquinoline (17)
- Structure : Fluorine replaces chlorine at the 2-position.
- Synthesis: Prepared via nucleophilic aromatic substitution (SNAr) using 8-(benzyloxy)-2-chloroquinoline as the starting material. The reaction proceeds in 78–80% yield under mild conditions .
- Fluorinated analogs are often prioritized in drug discovery due to enhanced metabolic stability.
8-(Benzyloxy)-2-methylquinoline (2d)
- Structure : Methyl group replaces chlorine at the 2-position.
- Synthesis: Synthesized via O-alkylation of 8-hydroxy-2-methylquinoline with benzyl bromide in 88% yield .
- Key Differences :
- The methyl group introduces steric bulk, which may hinder electrophilic substitution reactions.
- Reduced electron-withdrawing effects compared to chlorine, leading to differences in aromatic reactivity.
2-Chloroquinoline (Parent Compound)
- Structure : Lacks the 8-benzyloxy group.
- Thermodynamic Properties: Enthalpy of sublimation (ΔsubH°) at 298.15 K: 93.1 ± 1.2 kJ/mol . The absence of the benzyloxy group reduces molecular weight (MW: 163.61 g/mol) and likely increases volatility compared to this compound.
Positional Isomers and Heterocyclic Variants
7-(Benzyloxy)-4-chloroquinoline
- Structure : Benzyloxy group at the 7-position and chlorine at the 4-position.
- Similarity Score: 0.77 (compared to this compound) .
- Key Differences :
2,4-Dichloro-6-methoxyquinoline
- Structure : Methoxy group at 6-position with dichloro substitution.
- Similarity Score : 0.85 .
- Methoxy group enhances solubility in polar solvents compared to benzyloxy.
Physicochemical and Thermodynamic Properties
Solubility and Stability
- This compound: Requires heating to 37°C and sonication for dissolution in DMSO .
- 2-Chloroquinoline: Higher volatility due to lower molecular weight, as evidenced by its measurable ΔsubH° .
Thermodynamic Comparison of Quinoline Derivatives
Compound | ΔsubH° (kJ/mol) | ΔvapH° (kJ/mol) | ΔfusS° (J/mol·K) |
---|---|---|---|
2-Chloroquinoline | 93.1 ± 1.2 | 67.5 ± 0.8 | 64.3 ± 0.9 |
2-Methylquinoline | 89.4 ± 1.0 | 65.2 ± 0.7 | 59.8 ± 0.8 |
2-Phenylquinoline | 105.3 ± 1.5 | 78.9 ± 1.2 | 72.1 ± 1.1 |
Key Observations :
Biological Activity
8-(Benzyloxy)-2-chloroquinoline is a synthetic compound belonging to the quinoline family, characterized by a benzyloxy substituent at the 8-position and a chloro group at the 2-position. This unique structure contributes to its diverse biological activities, particularly in antimicrobial and antimalarial domains. The compound has garnered attention for its potential therapeutic applications, prompting investigations into its mechanisms of action and efficacy against various pathogens.
- Chemical Formula : C₁₈H₁₄ClN
- Molecular Weight : 255.71 g/mol
- Structure : The presence of the benzyloxy group enhances lipophilicity, which may facilitate cellular penetration and interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial and fungal species, including:
-
Bacteria :
- Pseudomonas aeruginosa
- Escherichia coli
- Staphylococcus aureus
-
Fungi :
- Aspergillus niger
In vitro studies have demonstrated that this compound can effectively disrupt microbial growth, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens .
Antimalarial Activity
The structural similarity of this compound to known antimalarial agents like chloroquine suggests its potential role in malaria treatment. Studies have highlighted its ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. The mechanism is thought to involve interference with DNA replication or other essential biochemical pathways in the parasite .
The exact mechanism of action for this compound remains partially elucidated. However, it is believed to involve:
- Nucleophilic Substitution Reactions : The chloro group allows for nucleophilic aromatic substitution (SNAr), facilitating various chemical transformations that enhance biological activity.
- Binding Affinity : Interaction studies have shown that derivatives of this compound can bind effectively to proteins such as bovine serum albumin, which is crucial for understanding pharmacokinetics and therapeutic potential.
Research Findings
The following table summarizes key findings from recent studies on the biological activity of this compound:
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of quinoline derivatives, including this compound, against clinical isolates of Pseudomonas aeruginosa. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as an alternative treatment option .
- Antimalarial Screening : In another study focusing on antimalarial activity, derivatives were tested for their ability to inhibit Plasmodium falciparum. The results showed promising activity, warranting further investigation into their mechanisms and optimization for therapeutic use .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 8-(Benzyloxy)-2-chloroquinoline, and what critical parameters influence yield?
- Methodology : A common approach involves halogenation or nucleophilic substitution at the quinoline core. For example, benzyloxy groups can be introduced via Williamson ether synthesis using 8-hydroxyquinoline derivatives and benzyl halides. Key parameters include:
- Temperature control (50–80°C) to avoid decomposition.
- Use of anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis.
- Catalytic bases like K₂CO₃ or Cs₂CO₃ to enhance reactivity .
- Characterization : Confirm structure via ¹H NMR (e.g., benzyl protons at δ 4.8–5.2 ppm) and LC-MS for purity (>95%) .
Q. How should researchers optimize purification methods for this compound?
- Methodology : Use column chromatography (silica gel, hexane/EtOAc gradient) to separate byproducts. Recrystallization from ethanol or acetonitrile improves crystallinity. Monitor purity via TLC (Rf ≈ 0.4–0.6 in 3:1 hexane/EtOAc) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Identify benzyloxy (δ 4.8–5.2 ppm) and quinoline protons (e.g., aromatic protons at δ 7.5–8.5 ppm).
- HRMS : Confirm molecular ion ([M+H]⁺ expected for C₁₆H₁₂ClNO).
- FT-IR : Detect C-O (1250 cm⁻¹) and C-Cl (750 cm⁻¹) stretches .
Advanced Research Questions
Q. How can mechanistic studies elucidate the chlorination step in this compound synthesis?
- Methodology :
- Perform kinetic isotope effect (KIE) studies to distinguish between electrophilic or radical pathways.
- Use DFT calculations to model transition states (e.g., B3LYP/6-31G* level) .
- Monitor intermediates via in-situ IR or Raman spectroscopy .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?
- Methodology :
- Re-examine sample preparation (e.g., solvent polarity, temperature).
- Use 2D NMR (COSY, HSQC) to assign overlapping signals.
- Compare with computational predictions (e.g., Gaussian NMR simulations) .
Q. How does this compound behave under oxidative or photolytic conditions?
- Methodology :
- Expose to UV light (254 nm) in methanol and analyze degradation via HPLC.
- Use EPR spectroscopy to detect radical intermediates under oxidative stress (e.g., H₂O₂) .
Q. What computational tools predict the compound’s reactivity in catalytic systems?
- Methodology :
Properties
IUPAC Name |
2-chloro-8-phenylmethoxyquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO/c17-15-10-9-13-7-4-8-14(16(13)18-15)19-11-12-5-2-1-3-6-12/h1-10H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEHWTGNWJVDEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2N=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621926 | |
Record name | 8-(Benzyloxy)-2-chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50621926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
343788-51-2 | |
Record name | 8-(Benzyloxy)-2-chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50621926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.